

Technical Guide: 2-Bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-chloro-6-methylaniline**

Cat. No.: **B125524**

[Get Quote](#)

IUPAC Name: **2-Bromo-4-chloro-6-methylaniline** CAS Number: 146948-68-7 Synonyms: 2-Bromo-4-chloro-6-methylbenzenamine, 2-bromo-4-chloro-6-methyl-phenylamine

This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthetic protocol, potential applications, and safety information for **2-Bromo-4-chloro-6-methylaniline**, a substituted aromatic amine of significant interest in synthetic and medicinal chemistry.

Physicochemical and Computed Properties

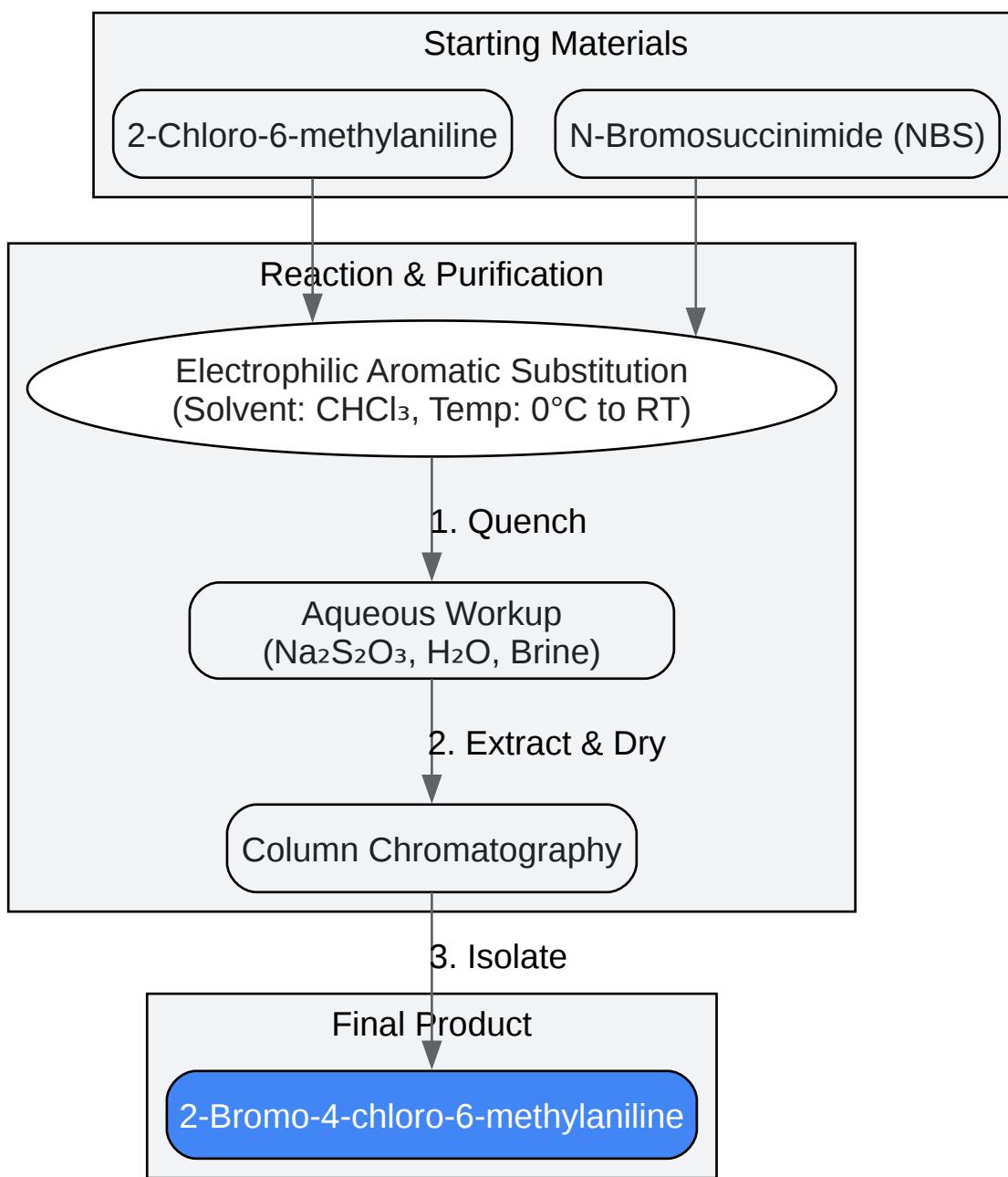
2-Bromo-4-chloro-6-methylaniline is a poly-substituted aniline derivative. The presence of three different substituents on the benzene ring—bromo, chloro, and methyl groups—in addition to the primary amino group, makes it a versatile building block for the synthesis of more complex molecules. Its key properties are summarized below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Value	Source
Molecular Formula	C ₇ H ₇ BrCIN	[1] [2] [5] [6]
Molecular Weight	220.49 g/mol	[1] [2]
Appearance	Light brown to brown solid	[7]
Melting Point	46-48 °C	[7]
Boiling Point (Predicted)	282.9 ± 35.0 °C	[7]
pKa (Predicted)	1.75 ± 0.10	[7] [1]
XLogP3-AA (Computed)	2.9	[1] [2]
CAS Number	146948-68-7	[7] [1] [2] [3] [4] [5] [6]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **2-Bromo-4-chloro-6-methylaniline** is not readily available, a logical and robust synthetic route can be proposed based on established methods for the halogenation of substituted anilines. A common strategy involves the sequential halogenation of a suitable precursor, such as 2-chloro-6-methylaniline. The amino group is a strong activating ortho-, para-director. In 2-chloro-6-methylaniline, the positions ortho to the amine are blocked (C2) or sterically hindered (C6), directing electrophilic substitution to the para-position (C4).

Proposed Synthesis: Electrophilic Bromination of 2-Chloro-6-methylaniline


This protocol describes the bromination at the C4 position of 2-chloro-6-methylaniline using N-Bromosuccinimide (NBS), a common and effective brominating agent for activated aromatic rings.

Experimental Protocol:

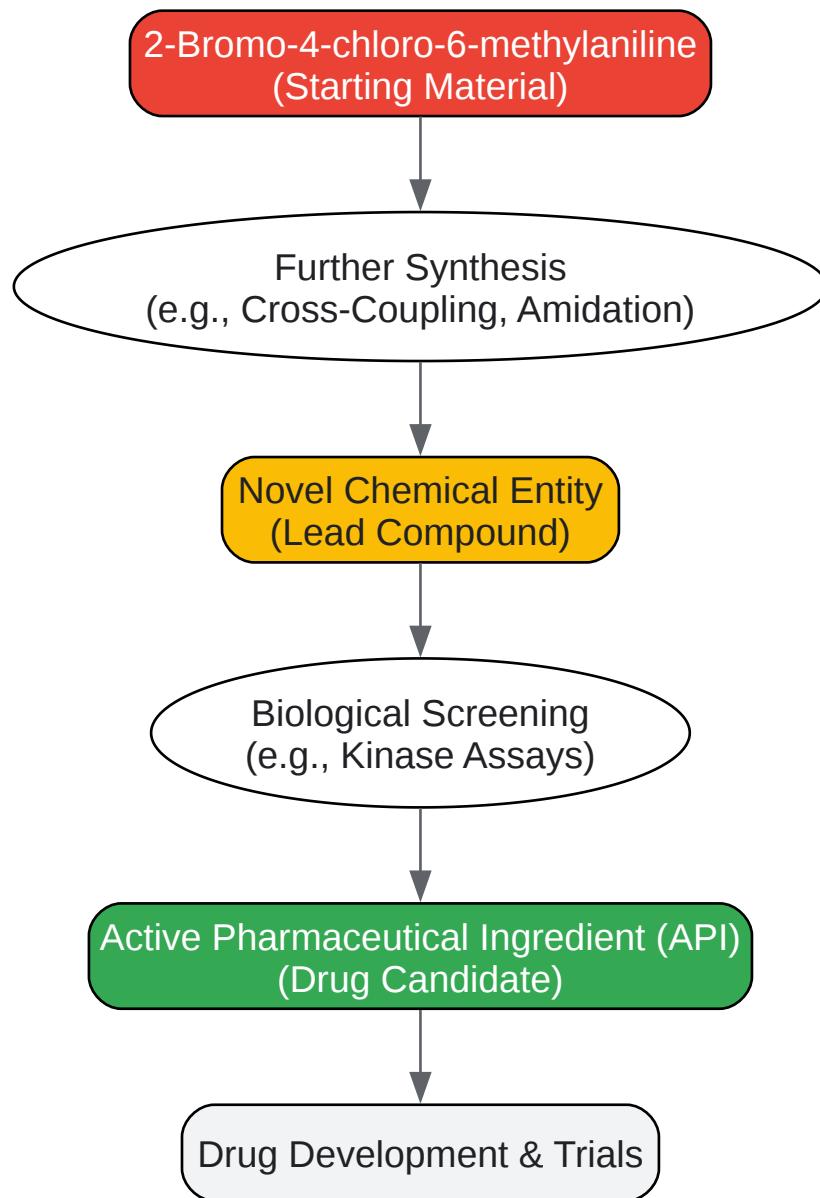
- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methylaniline (1.0 equivalent) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

- Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
- Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract the organic layer.
- Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Isolation: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-Bromo-4-chloro-6-methylaniline**.

Below is a workflow diagram illustrating this proposed synthetic pathway.

[Click to download full resolution via product page](#)

Proposed synthetic workflow for **2-Bromo-4-chloro-6-methylaniline**.


Applications in Drug Discovery and Organic Synthesis

Substituted anilines are foundational building blocks in the pharmaceutical and agrochemical industries.^[2] The presence of multiple halogen atoms provides metabolic stability and

modulates the electronic and lipophilic properties of a molecule, which are critical for its pharmacokinetic and pharmacodynamic profile.

- **Scaffold for Kinase Inhibitors:** Many FDA-approved tyrosine kinase inhibitors, used in cancer therapy, are built upon substituted aniline scaffolds. For example, the related compound 2-Chloro-6-methylaniline is a key intermediate in the synthesis of Dasatinib, a drug used to treat chronic myelogenous leukemia (CML).^[8] The unique substitution pattern of **2-Bromo-4-chloro-6-methylaniline** makes it a valuable precursor for developing novel kinase inhibitors or other targeted therapies.
- **Intermediate for Complex Molecules:** The amino group can be readily diazotized and replaced with a variety of other functional groups (e.g., -OH, -CN, -F), while the bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the construction of complex molecular architectures from a relatively simple starting material.
- **Agrochemical Development:** Halogenated aromatic compounds are frequently used in the development of new herbicides and pesticides.^[2] The specific substitution pattern of this molecule could be explored for the synthesis of novel active ingredients in crop protection.

The logical relationship for its application in drug discovery is outlined in the diagram below.

[Click to download full resolution via product page](#)

Role as a starting material in a typical drug discovery pipeline.

Safety and Handling

As with other halogenated anilines, **2-Bromo-4-chloro-6-methylaniline** should be handled with care, assuming it is toxic and hazardous.

- General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

- Handling Precautions: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place with an inert atmosphere.
- Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Disclaimer: This guide is for informational purposes for research professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols. A full Safety Data Sheet (SDS) should be consulted before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-methylaniline(583-68-6) 1H NMR [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-4-chloro-6-methylbenzenamine | C7H7BrClN | CID 20543754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-BROMO-4-CHLORO-6-METHYLANILINE | 146948-68-7 [chemicalbook.com]
- 5. 2-Bromo-4-chloro-6-methylaniline [oakwoodchemical.com]
- 6. scbt.com [scbt.com]
- 7. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [Technical Guide: 2-Bromo-4-chloro-6-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b125524#iupac-name-of-2-bromo-4-chloro-6-methylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com